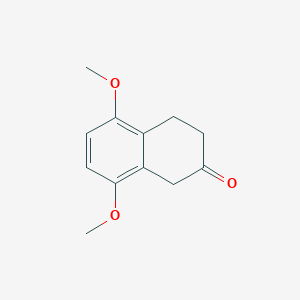
Allyl 3-amino-5-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 3-amino-5-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AFBA and is a derivative of benzoic acid. AFBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
作用机制
The mechanism of action of AFBA varies depending on its application. In medicine, AFBA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AFBA has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, AFBA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) by inhibiting the activation of nuclear factor-kappa B (NF-kappa B).
In agriculture, AFBA inhibits the growth of weeds by interfering with their metabolic pathways. AFBA inhibits the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. In addition, AFBA inhibits the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the biosynthesis of chlorophyll in plants.
Biochemical and Physiological Effects:
AFBA has been shown to have various biochemical and physiological effects depending on its application. In medicine, AFBA has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. AFBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AFBA has antibacterial properties and has been shown to inhibit the growth of various bacterial strains.
In agriculture, AFBA inhibits the growth of weeds by interfering with their metabolic pathways. AFBA inhibits the biosynthesis of branched-chain amino acids and chlorophyll in plants, leading to the death of weeds. However, AFBA may also have negative effects on non-target organisms such as beneficial insects and soil microorganisms.
实验室实验的优点和局限性
AFBA has several advantages and limitations for lab experiments. One advantage is that AFBA is relatively easy to synthesize and purify. AFBA is also soluble in organic solvents, making it easy to work with in the lab. However, AFBA may have limited solubility in aqueous solutions, which may limit its applications in certain experiments. In addition, AFBA may have toxicity concerns, especially in experiments involving living organisms. Therefore, caution should be exercised when working with AFBA in the lab.
未来方向
There are several future directions for the study of AFBA. In medicine, further studies are needed to determine the efficacy and safety of AFBA in the treatment of cancer, inflammation, and bacterial infections. In addition, the mechanism of action of AFBA needs to be further elucidated to optimize its therapeutic potential. In agriculture, further studies are needed to determine the efficacy and safety of AFBA as a herbicide and fungicide. In addition, the potential environmental impacts of AFBA need to be further studied to ensure its sustainability. In materials science, further studies are needed to explore the potential applications of AFBA as a building block for the synthesis of various materials such as polymers and liquid crystals.
合成方法
The synthesis of AFBA involves the reaction of allylamine and 3-amino-5-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of allylamine and the carboxylic acid group of 3-amino-5-fluorobenzoic acid. The resulting product is then purified by recrystallization to obtain pure AFBA.
科学研究应用
AFBA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, AFBA has shown promising results in the treatment of cancer, inflammation, and bacterial infections. AFBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. AFBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AFBA has antibacterial properties and has been shown to inhibit the growth of various bacterial strains.
In agriculture, AFBA has been studied for its potential use as a herbicide. AFBA has been shown to inhibit the growth of weeds by interfering with their metabolic pathways. AFBA has also been studied for its potential use as a fungicide. AFBA has been shown to inhibit the growth of various fungal strains by disrupting their cell membranes.
In materials science, AFBA has been studied for its potential use as a building block for the synthesis of various materials such as polymers and liquid crystals. AFBA has been shown to exhibit liquid crystalline behavior and has been used as a mesogen in the synthesis of liquid crystal materials.
属性
CAS 编号 |
153775-48-5 |
|---|---|
分子式 |
C10H10FNO2 |
分子量 |
195.19 g/mol |
IUPAC 名称 |
prop-2-enyl 3-amino-5-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2 |
InChI 键 |
DJDYVFDDXZNOGF-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)F)N |
规范 SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)F)N |
同义词 |
Benzoic acid, 3-amino-5-fluoro-, 2-propenyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




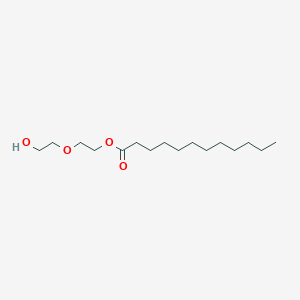
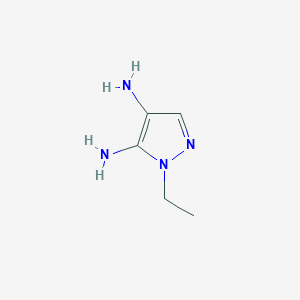
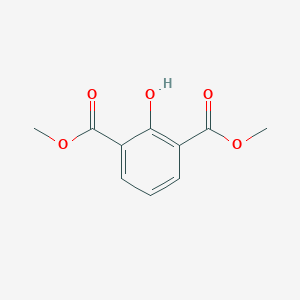
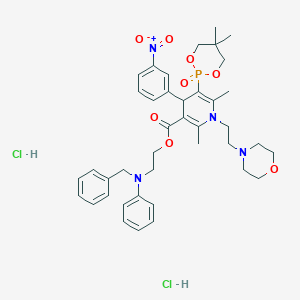
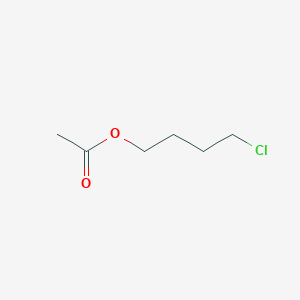

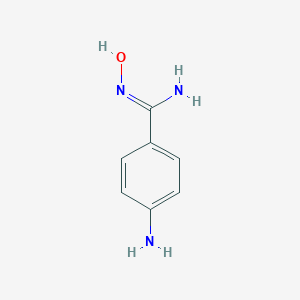
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)



